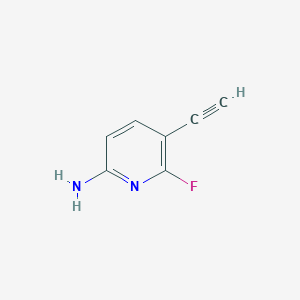![molecular formula C17H17N7 B6249580 7-(1H-pyrazol-1-yl)-N4-[2-(1H-pyrazol-1-yl)ethyl]quinoline-2,4-diamine CAS No. 2261037-05-0](/img/new.no-structure.jpg)
7-(1H-pyrazol-1-yl)-N4-[2-(1H-pyrazol-1-yl)ethyl]quinoline-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1H-pyrazol-1-yl)-N4-[2-(1H-pyrazol-1-yl)ethyl]quinoline-2,4-diamine is a heterocyclic compound that features both pyrazole and quinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-pyrazol-1-yl)-N4-[2-(1H-pyrazol-1-yl)ethyl]quinoline-2,4-diamine typically involves the condensation of appropriate pyrazole and quinoline derivatives. One common method involves the cyclization of quinoline derivatives with pyrazole under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
7-(1H-pyrazol-1-yl)-N4-[2-(1H-pyrazol-1-yl)ethyl]quinoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
7-(1H-pyrazol-1-yl)-N4-[2-(1H-pyrazol-1-yl)ethyl]quinoline-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antileishmanial and antimalarial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It may be used in the development of new materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 7-(1H-pyrazol-1-yl)-N4-[2-(1H-pyrazol-1-yl)ethyl]quinoline-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole and quinoline derivatives, such as:
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- Hydrazine-coupled pyrazoles
Uniqueness
What sets 7-(1H-pyrazol-1-yl)-N4-[2-(1H-pyrazol-1-yl)ethyl]quinoline-2,4-diamine apart is its dual pyrazole-quinoline structure, which provides a unique set of chemical and biological properties. This dual structure allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
2261037-05-0 |
|---|---|
Fórmula molecular |
C17H17N7 |
Peso molecular |
319.4 |
Pureza |
92 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



